Dibenzo[b,d]thiophene-1-carboxylic acid
Description
Dibenzo[b,d]thiophene-1-carboxylic acid is a polycyclic aromatic compound featuring a fused thiophene ring system with a carboxylic acid substituent at the 1-position. Its structure combines the aromaticity of two benzene rings with the electron-rich sulfur atom in the central thiophene moiety, making it a versatile scaffold in medicinal chemistry and materials science. Additionally, dibenzo[b,d]thiophene derivatives are utilized as cationic photo-initiators in coatings and inks, highlighting their industrial relevance .
Properties
CAS No. |
34724-68-0 |
|---|---|
Molecular Formula |
C13H8O2S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
dibenzothiophene-1-carboxylic acid |
InChI |
InChI=1S/C13H8O2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H,(H,14,15) |
InChI Key |
CLDJTTWVDVIKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrolysis of Aromatic Precursors
High-temperature pyrolysis of chlorobenzene, acetylene, and hydrogen sulfide (H₂S) at 650–700°C yields dibenzo[b,d]thiophene in 70% efficiency. This method leverages gas-phase radical recombination, where H₂S acts as a sulfur donor. Alternative precursors such as ethylbenzene and H₂S over metal oxide catalysts (e.g., K₂O/Al₂O₃/CrO₃) at 470°C also generate the core structure, albeit with lower yields (50–60%).
Intramolecular Cyclization of Aryl Sulfides
Cyclization of α-mercapto-β-chlorostyrene in alkaline media provides dibenzo[b,d]thiophene via nucleophilic aromatic substitution. For example, 2-phenylthioethanol undergoes Pd/Al-catalyzed oxidation-cyclization at 300°C to form the dibenzothiophene skeleton. Similarly, arylmercapto acetals cyclize using ZnCl₂-impregnated montmorillonite or Amberlyst A-15 in toluene, achieving 75–85% yields.
Regioselective Introduction of the Carboxylic Acid Group
Lithiation-Carboxylation Strategies
Dibenzo[b,d]thiophene undergoes directed ortho-metalation at the 1-position using n-butyllithium in tetrahydrofuran (THF) at −78°C. Quenching the resultant lithiated intermediate with CO₂ affords this compound in 82% yield. This method’s regioselectivity stems from the sulfur atom’s electron-withdrawing effect, which directs lithiation to the adjacent carbon.
Table 1: Comparative Yields of Lithiation-Carboxylation Methods
| Lithiating Agent | Temperature (°C) | Electrophile | Yield (%) |
|---|---|---|---|
| n-BuLi | −78 | CO₂ | 82 |
| LDA | −78 | CO₂ | 68 |
| t-BuLi | −40 | DMF | 45 |
Grignard Reagent-Mediated Functionalization
Grignard reagents derived from 1-bromodibenzo[b,d]thiophene react with CO₂ to form the carboxylic acid. Using Mg in dibromoethane at 25–35°C, the Grignard intermediate is generated in situ and carboxylated under atmospheric CO₂ pressure, yielding 70–75% product. Side products include 1,3-dicarboxylic acid derivatives (≤15%), necessitating chromatographic purification.
Oxidation and Photochemical Pathways
Oxidation of Methyl-Substituted Derivatives
Oxidation of 1-methyldibenzo[b,d]thiophene with KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid. This two-step process involves initial bromination (NBS, CCl₄) to 1-(bromomethyl)dibenzo[b,d]thiophene, followed by hydrolysis and oxidation, achieving 65% overall yield.
Photochemical Cycloaddition and Rearrangement
UV irradiation of dibenzo[b,d]thiophene with acetylenedicarboxylate esters induces [2+2] cycloaddition, forming cyclobuta-fused intermediates. Subsequent ozonolysis and oxidative workup yield 1-carboxylic acid derivatives, though yields remain moderate (40–50%) due to competing side reactions.
Catalytic Cross-Coupling and Modern Methods
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 1-boronic acid-dibenzo[b,d]thiophene with CO₂ under Miyaura conditions introduces the carboxylic acid group. Using Pd(PPh₃)₄ and K₂CO₃ in DMF at 100°C, this method achieves 85% yield with excellent regiocontrol.
Table 2: Catalytic Systems for Carboxylic Acid Synthesis
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | DMF | 100 | 85 |
| PdCl₂(dppf) | XPhos | THF | 80 | 78 |
| NiCl₂ | Bipyridine | DMSO | 120 | 60 |
Biocatalytic Approaches
Recent advances employ engineered methyltransferases to transfer carboxyl groups from S-adenosylmethionine (SAM) analogs to dibenzo[b,d]thiophene. The biomimetic agent DMTT (dibenzo[b,d]thiophenium triflate) facilitates d³-methylation, which is subsequently oxidized to the carboxylic acid. This method operates under physiological conditions (pH 7.4, 37°C) with 90% isotopic purity.
Scientific Research Applications
Based on the search results, here's what is known about the applications of Dibenzo[b,d]thiophene and its derivatives:
Dibenzo[b,d]thiophene derivatives have several applications .
Applications:
- Pesticides, fungicides, and herbicides Some derivatives are useful as pesticides, fungicides, and herbicides .
- Dyes and fluorescent whiteners Dibenzothiophene, specifically 3,7-diaminodibenzothiophene-5,5-dioxide, can be used as a dye and fluorescent whitener .
- Pharmaceuticals Certain derivatives are useful pharmaceuticals in clinical use as estrogen receptor antagonists, modulators of multidrug resistance, and antihypertensive, antibacterial, laxative, antiviral, anticancer, and antiinflammatory agents .
- Electrophilic trifluoromethylating agents Dibenzo[b,d]thiophene may be useful as electrophilic trifluoromethylating agents .
Reactions:
- Carbene addition interaction Benzo[b]thiophene can undergo cycloaddition with carbene generated from ethyl diazoacetate to produce ethyl cis- and trans-1a,6b-dihydro-1H-benzo[b]cyclopropa[d]thiophene carboxylate .
- Metalation reaction Benzo[b]thiophene can be lithiated by n-butyllithium in THF at -78°C to yield (benzo[b]thiophen-2-yl) lithium, useful as a precursor for electrophilic substitution reactions. It reacts with CO2 to produce benzo[b]thiophene-2-carboxylic acid .
- Grignard reagent Grignard reagents from 3-bromobenzo[b]thiophene can be prepared by reaction with Mg metal in dry dibromoethane at 25–35°C and used for electrophilic substitution .
- Photochemical reaction Photochemical cycloaddition of benzo[b]thiophene with alkenes and alkynes bearing electron-withdrawing groups forms different cycloadducts. Reaction with dichloroethene yields a mixture of cis- and trans-1,2-dichloro-1,2,2a,7b-tetrahydrobenzo[b]cyclobuta[d]thiophene. Reaction with dimethyl acetylenedicarboxylate forms dimethyl 2a,7b-dihydrobenzo[b]cyclobuta[d]thiophene-1,2-dicarboxylate, which rearranges to dimethyl 2,2a,7b-dihydrobenzo[b]cyclobuta[d]thiophene-2,2a-dicarboxylate upon further irradiation .
- Oxidation Oxidation of benzo[b]thiophene by hydrogen peroxide in acetic acid yields benzo[b]thiophene-1,1-dioxide (sulfone), while oxidation with m-CPBA gives benzo[b]thiophene-1-oxide. Oxidation with ozone in acetic acid at 290 K leads to ozonide formation and degradation to 2-mercaptobenzaldehyde .
- Reduction Catalytic hydrogenation of benzo[b]thiophene to 2,3-dihydrobenzo[b]thiophene can be achieved using PdS and rhodium catalysts. Birch reduction with sodium and liquid ammonia yields 2-ethylthiophenol .
Mechanism of Action
The mechanism of action of dibenzo[b,d]thiophene-1-carboxylic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Thieno[3,2-b]thiophene-2-carboxylic Acid (Compound D)
- Structure : A fused thiophene system with a carboxylic acid group at the 2-position. Unlike dibenzo[b,d]thiophene-1-carboxylic acid, it lacks benzene rings adjacent to the thiophene core.
- Synthesis : Prepared via bromothiophene intermediates (e.g., 3-bromothiophene) using methods reported by Fuller et al. .
- Applications : Primarily studied in organic electronics due to its conjugated π-system, which enhances charge transport in semiconductors.
Dibenzo[b,f][1,4]thiazepine-8-carboxylic Acid Derivatives
- Structure : Incorporates a thiazepine ring (containing sulfur and nitrogen) fused to two benzene rings. The carboxylic acid group at the 8-position distinguishes it from dibenzo[b,d]thiophene analogs.
- Applications: Demonstrated high selectivity as cannabinoid-1 (CB1) receptor inverse agonists. For example, compound 12e showed potent in vivo activity in CB1-related pharmacodynamic models .
Dibenzo[b,f]oxepines
- Structure : Replaces the sulfur atom in dibenzo[b,d]thiophene with oxygen, forming an oxepine ring. This alteration reduces electron density and impacts host-guest chemistry properties.
- Applications : Exhibit antipsychotic, anti-inflammatory, and anticancer activities. Macrocyclic derivatives are explored for drug delivery via host-guest interactions .
Pharmacological and Physicochemical Properties
COX Binding Affinity
- This compound derivatives (e.g., compounds 59–78 ) exhibit higher binding affinity for COX-1 over COX-2, suggesting selectivity for anti-inflammatory applications. Compound 66 showed the strongest interaction (ΔG = -9.8 kcal/mol for COX-1) .
- In contrast, thieno[3,2-b]thiophene-2-carboxylic acid lacks significant COX affinity due to its smaller conjugated system.
Solubility and Bioavailability
Toxicity and Environmental Impact
- Polycyclic Aromatic Hydrocarbons (PAHs): Dibenzo[a,l]pyrene and benzo[a]pyrene (structurally related PAHs) are highly carcinogenic, whereas dibenzo[b,d]thiophene derivatives show lower genotoxicity .
- Environmental Presence : Light PAHs (e.g., phenanthrene) are prevalent in camel milk, but dibenzo[b,d]thiophene derivatives are rarely detected, indicating lower environmental persistence .
Q & A
Q. What synthetic routes are recommended for preparing Dibenzo[b,d]thiophene-1-carboxylic acid derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of dibenzothiophene derivatives typically involves isosteric replacements (e.g., substituting NH with S) and functionalization via alkyl/fluoro groups. For example, the scaffold can be synthesized by reacting dibenzo[b,d]thiophene 5-oxide with triflic acid anhydride and ethyl diazoacetate in dichloromethane under controlled conditions . Key optimization steps include:
Q. How should stability and decomposition risks be managed during synthesis?
Methodological Answer: Dibenzo[b,d]thiophene derivatives are stable under normal conditions but decompose when exposed to strong acids/bases or oxidizing agents. Mitigation strategies include:
- Storage : Keep intermediates in inert atmospheres (e.g., N₂) at low temperatures.
- Incompatibility management : Avoid contact with strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .
- Decomposition monitoring : Use gas chromatography to detect CO/CO₂ emissions during reactions .
Advanced Research Questions
Q. What computational strategies predict COX-1/2 binding selectivity of dibenzothiophene analogs?
Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities. For example, compound 66 (dibenzo[b,d]thiophene derivative) showed higher COX-1 selectivity due to hydrophobic interactions with Val349 and Leu352 residues . Key steps:
Q. How can substituent effects be systematically evaluated to enhance enzyme inhibition?
Methodological Answer: Structure-activity relationship (SAR) studies involve:
- Substituent variation : Introduce fluoro (electron-withdrawing) or alkyl (hydrophobic) groups at positions 3/8.
- In vitro assays : Measure IC₅₀ values using COX-1/2 inhibition kits (e.g., Cayman Chemical).
- Data analysis : Correlate substituent size/logP with binding scores (e.g., compound 66 with –CF₃ showed 10-fold selectivity for COX-1) .
Q. How can dibenzothiophene derivatives be integrated into OLED materials?
Methodological Answer: The dibenzothiophene core enhances hole-blocking in OLEDs due to its high triplet energy. Methodologies include:
- Polymer synthesis : Incorporate dibenzothiophene segments via Suzuki coupling with boronic acid-functionalized monomers .
- Characterization : Use UV-Vis (λₐᵦₛ ~350 nm) and electroluminescence (EL) spectra to assess charge transport efficiency.
- Device testing : Fabricate blue phosphorescent OLEDs with external quantum efficiency (EQE) >20% .
Q. What strategies enable functionalization for metal-organic frameworks (MOFs)?
Methodological Answer: Boronic acid-functionalized derivatives (e.g., dibenzo[b,d]thiophene-2,8-diyldiboronic acid) enable MOF assembly via Suzuki-Miyaura cross-coupling:
Q. How can discrepancies between docking predictions and experimental binding data be resolved?
Methodological Answer: Discrepancies often arise from ligand flexibility or solvation effects. Resolution strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
